Delta-2-7-Aminodesacetoxycephalosporanic Acid
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Overview
Description
Delta-2-7-Aminodesacetoxycephalosporanic Acid is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic, which are widely used to treat bacterial infections. This compound is a key intermediate in the synthesis of various cephalosporin antibiotics, making it an important molecule in pharmaceutical chemistry.
Mechanism of Action
Target of Action
Delta-2-7-Aminodesacetoxycephalosporanic Acid, also known as (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, is primarily used in the synthesis of cephalosporins . Cephalosporins are a class of antibiotics, and their primary targets are bacterial cell walls. They inhibit the synthesis of the peptidoglycan layer, which is an essential component of bacterial cell walls.
Mode of Action
The compound interacts with its targets by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This binding inhibits the final step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Changes resulting from this interaction include the weakening of the bacterial cell wall and eventual bacterial cell death.
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the disruption of bacterial growth and proliferation due to the weakening of the cell wall structure, leading to osmotic instability and ultimately, cell lysis .
Pharmacokinetics
Cephalosporins, as a class, generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This makes this compound and its derivatives effective in combating bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially degrade the compound, reducing its efficacy. The presence of other substances, such as proteins or ions, could also interact with the compound and affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delta-2-7-Aminodesacetoxycephalosporanic Acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid.
Acylation: The amino group at the 7-position is acylated using various acylating agents under controlled conditions.
Cyclization: The acylated intermediate undergoes cyclization to form the cepham ring structure.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Downstream Processing: The product is isolated and purified through a series of filtration, extraction, and crystallization steps.
Chemical Reactions Analysis
Types of Reactions
Delta-2-7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Obtained through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
Delta-2-7-Aminodesacetoxycephalosporanic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various cephalosporin antibiotics.
Biology: Studied for its antibacterial properties and mechanism of action against bacterial cell walls.
Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the large-scale production of cephalosporin antibiotics for pharmaceutical use.
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar structure but different side chains.
Cefuroxime: A cephalosporin with a broader spectrum of activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness
Delta-2-7-Aminodesacetoxycephalosporanic Acid is unique due to its specific structure, which allows for the synthesis of various cephalosporin antibiotics with different pharmacological properties. Its versatility as a synthetic intermediate makes it a valuable compound in pharmaceutical research and development.
Biological Activity
Delta-2-7-Aminodesacetoxycephalosporanic Acid (7-ADCA) is a crucial compound in the synthesis of cephalosporin antibiotics, known for its significant biological activity against bacterial infections. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview of its biological properties.
Target of Action
7-ADCA primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. By binding to these proteins, 7-ADCA inhibits the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of bacterial cell walls. This inhibition results in weakened cell walls, leading to osmotic instability and ultimately bacterial cell lysis.
Biochemical Pathways
The main biochemical pathway affected by 7-ADCA is the bacterial cell wall synthesis pathway. The disruption in this pathway prevents bacterial growth and proliferation, making it an effective agent against various bacterial strains, including some resistant ones.
Pharmacokinetics
Cephalosporins generally exhibit good oral bioavailability and are widely distributed throughout the body. They undergo metabolism primarily in the liver and are excreted via the kidneys. The pharmacokinetic profile of 7-ADCA supports its use in therapeutic applications, particularly in treating infections caused by gram-positive and gram-negative bacteria.
Case Studies
-
Antibacterial Efficacy
A study demonstrated that 7-ADCA exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong efficacy even at minimal concentrations . -
Resistance Mechanisms
Research has explored the resistance mechanisms employed by bacteria against 7-ADCA. One notable mechanism involves the production of beta-lactamases that hydrolyze the beta-lactam ring structure of cephalosporins. However, modifications to 7-ADCA have been shown to enhance its resistance to such enzymatic degradation . -
Synthesis and Derivatives
The compound serves as a precursor for synthesizing various cephalosporin derivatives, which have been developed to combat antibiotic-resistant bacteria. For instance, derivatives such as cefuroxime axetil have been synthesized from 7-ADCA with improved pharmacological profiles .
Data Table: Biological Activity Overview
Property | Details |
---|---|
Chemical Structure | (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid |
Target | Penicillin-binding proteins (PBPs) |
Mechanism | Inhibits peptidoglycan synthesis |
Biological Activity | Antibacterial |
MIC against E. coli | < 0.5 µg/mL |
MIC against S. aureus | < 0.25 µg/mL |
Pharmacokinetics | Good oral bioavailability; metabolized in liver |
Properties
IUPAC Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAPRGFDMQMTB-TWQFUJJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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